

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

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Compound of Interest

Compound Name: 5-Iodo-6-methylpyridin-2-amine

Cat. No.: B1268742

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5-Iodo-6-methylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern synthetic chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents: an amino group amenable to a wide range of transformations, a methyl group, and a C5-iodo group that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This unique combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.

Aromatic amines are foundational structures in medicinal chemistry, with nitrogen atoms providing polarity and key hydrogen bonding interactions necessary for binding to biological targets like proteins and enzymes. This guide provides an in-depth analysis of **5-Iodo-6-methylpyridin-2-amine**, covering its physicochemical properties, synthesis, reactivity, and applications, with a focus on the causality behind experimental choices to empower researchers in their own discovery programs.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. **5-Iodo-6-methylpyridin-2-amine** is typically supplied as an off-white to yellow solid with purity levels of 98% or higher.

Key Physicochemical Data

Property	Value	Source(s)
CAS Number	75073-11-9	
Molecular Formula	C ₆ H ₇ IN ₂	
Molecular Weight	234.04 g/mol	
Appearance	Off-white to yellow solid	
SMILES	<chem>CC1=C(C=CC(=N1)N)I</chem>	
Calculated LogP	1.57 - 1.6	
Topological Polar Surface Area	38.91 Å ²	

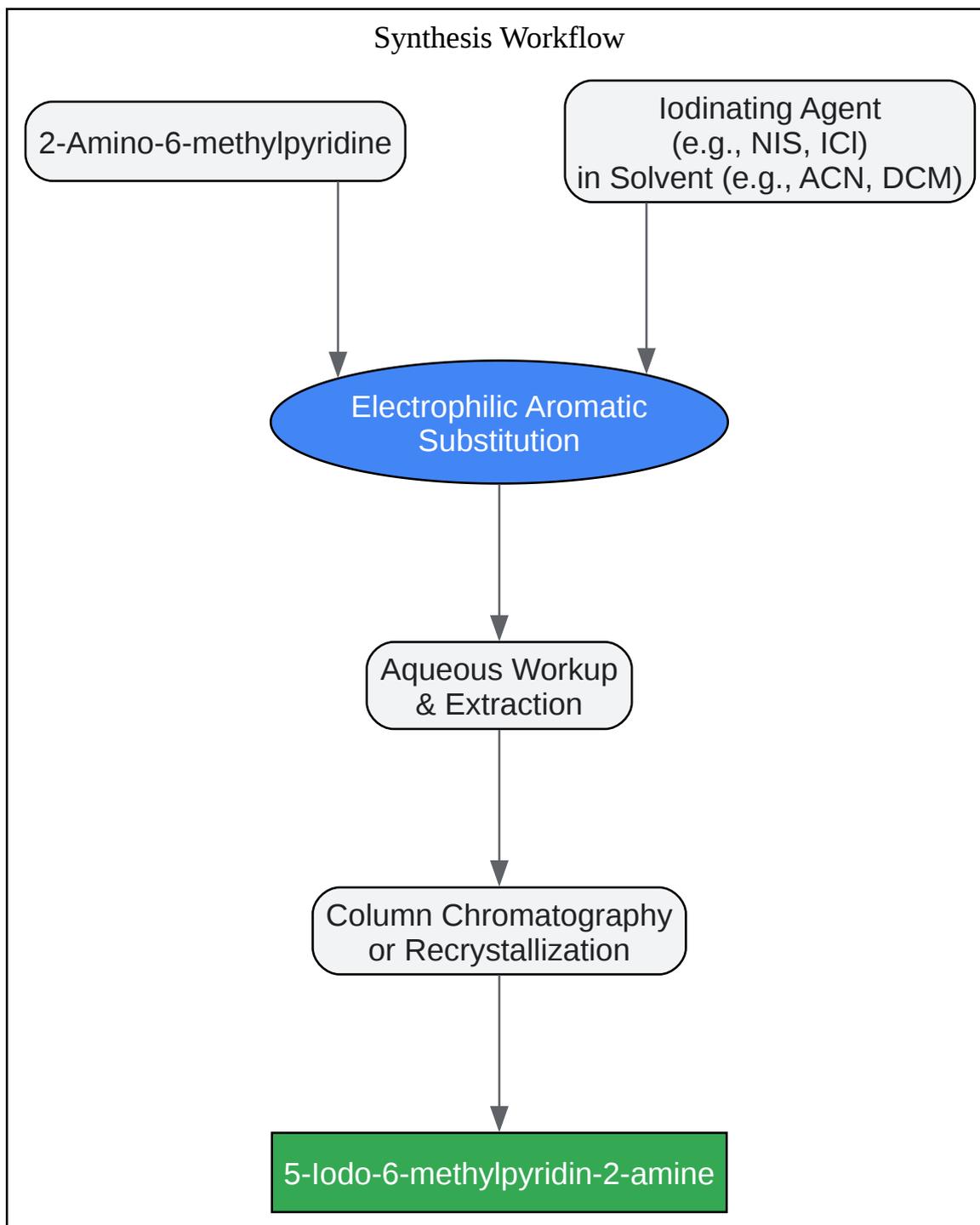
Spectroscopic Characterization (Anticipated Data)

While specific spectra are best obtained on the lot in use, the following represents expected data based on the structure and analysis of close analogs.

- ¹H NMR: The proton NMR spectrum is expected to show three key regions. A singlet for the C6-methyl protons (CH₃) around δ 2.4-2.5 ppm. A broad singlet for the two amino protons (-NH₂) whose chemical shift is solvent-dependent. Two doublets in the aromatic region (δ 6.5-7.8 ppm) corresponding to the two coupled protons on the pyridine ring.
- ¹³C NMR: The carbon spectrum will display six distinct signals: one in the aliphatic region for the methyl carbon and five in the aromatic region. The carbon atom directly bonded to the iodine (C5) is expected to be shifted significantly upfield due to the heavy-atom effect, a characteristic feature that aids in structural confirmation.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations from the primary amine, appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Other key signals include aliphatic C-H stretching just below 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ fingerprint region.
- Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z of approximately 234, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of **5-Iodo-6-methylpyridin-2-amine** typically starts from its non-iodinated precursor, 2-Amino-6-methylpyridine (CAS 1824-81-3), which is commercially available. The introduction of the iodine atom at the C5 position is achieved via an electrophilic aromatic substitution reaction. The amino group is a strong activating group and, along with the methyl group, directs electrophiles primarily to the C3 and C5 positions. Steric hindrance from the C6-methyl group favors substitution at the C5 position.



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Caption: Generalized workflow for the synthesis of **5-Iodo-6-methylpyridin-2-amine**.

Protocol: Iodination of 2-Amino-6-methylpyridine

This protocol is a representative methodology. Researchers should first consult relevant literature and perform appropriate risk assessments.

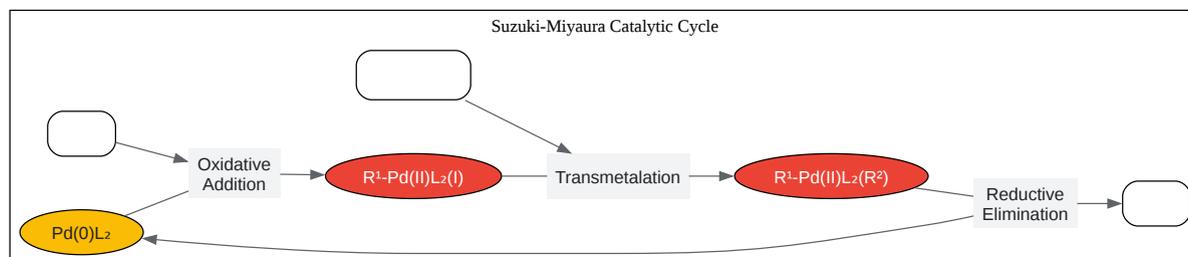
- **Preparation:** To a solution of 2-Amino-6-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM) in a round-bottom flask, stir at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Addition:** Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 equiv) in the same solvent to the cooled reaction mixture. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure **5-Iodo-6-methylpyridin-2-amine**.

Chemical Reactivity and Key Applications

The true synthetic utility of **5-Iodo-6-methylpyridin-2-amine** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions compared to analogous bromo- or chloro-pyridines. This makes it an ideal substrate for building molecular complexity in drug discovery programs targeting neurological disorders, cancers, and in the development of novel agrochemicals.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl structures. In this context, **5-Iodo-6-methylpyridin-2-amine** can be coupled with a wide variety of aryl- or heteroarylboronic acids.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Setup:** In a Schlenk flask or microwave vial, combine **5-Iodo-6-methylpyridin-2-amine** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a ligand such as SPhos.
- **Solvent & Reaction:** Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vessel and heat the reaction mixture to 90-110 °C for 4-18 hours.
- **Monitoring & Workup:** Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

- Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the desired 2-amino-6-methyl-5-arylpyridine derivative.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods. This reaction allows the coupling of **5-Iodo-6-methylpyridin-2-amine** with a vast array of primary and secondary amines, amides, or carbamates.

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